molecular formula C16H17BrN4O5 B11428200 diethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

diethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11428200
M. Wt: 425.23 g/mol
InChI Key: AGBQSETZGLJHHT-UHFFFAOYSA-N
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Description

4,5-DIETHYL 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group, a carbamoyl methyl group, and two ethyl ester groups attached to the triazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIETHYL 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the triazole intermediate. The carbamoyl methyl group is then added through a carbamoylation reaction, and finally, the ethyl ester groups are introduced via esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the nucleophilic substitution and carbamoylation steps. Additionally, solvent selection and temperature control are crucial factors in ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-DIETHYL 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted triazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4,5-DIETHYL 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,5-DIETHYL 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The bromophenyl group allows the compound to bind to certain enzymes or receptors, inhibiting their activity. The triazole ring can interact with metal ions, affecting various biochemical processes. Additionally, the carbamoyl methyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-DIETHYL 1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE
  • 4,5-DIETHYL 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE
  • 4,5-DIETHYL 1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE

Uniqueness

The uniqueness of 4,5-DIETHYL 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE lies in the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s interactions with molecular targets, potentially leading to different pharmacological effects.

Properties

Molecular Formula

C16H17BrN4O5

Molecular Weight

425.23 g/mol

IUPAC Name

diethyl 1-[2-(4-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C16H17BrN4O5/c1-3-25-15(23)13-14(16(24)26-4-2)21(20-19-13)9-12(22)18-11-7-5-10(17)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,18,22)

InChI Key

AGBQSETZGLJHHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=C(C=C2)Br)C(=O)OCC

Origin of Product

United States

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